Clavulanic Acid Methyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTABQNQMGKGBDT-NDFJAXRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=CCO)OC2N1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Clavulanic Acid Methyl Ester
Direct Esterification Routes for Clavulanic Acid Methyl Ester
Direct esterification involves the conversion of the carboxylic acid group of clavulanic acid into a methyl ester in a single synthetic step. Several classical and modern esterification methods have been adapted for this purpose.
The reaction of clavulanic acid with methanol (B129727) is a direct application of the Fischer-Speier esterification, a fundamental reaction in organic chemistry. athabascau.ca This method involves treating the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst.
Research Findings: The Fischer esterification is an equilibrium-driven process. athabascau.ca To favor the formation of the methyl ester, the reaction is typically conducted using a large excess of methanol, which acts as both the solvent and the reactant. An acid catalyst, such as sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. athabascau.ca The water produced during the reaction must be removed, or the equilibrium will not favor the product. The use of dehydrating agents or a large excess of a reactant helps drive the reaction to completion. athabascau.ca While effective for many carboxylic acids, the conditions required for Fischer esterification (strong acid, heat) can be harsh for sensitive molecules like clavulanic acid, which is known for its instability, particularly at non-neutral pH. researchgate.net
A milder and highly efficient method for preparing this compound is through the reaction of a clavulanate salt with methyl iodide. This approach avoids the harsh acidic conditions of Fischer esterification.
Research Findings: This synthesis route typically employs an alkali metal salt of clavulanic acid, such as potassium clavulanate or sodium clavulanate. googleapis.comnih.gov The reaction is a classic example of a Williamson ether synthesis-type reaction, or more specifically, an SN2 reaction where the carboxylate anion acts as the nucleophile. It attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the methyl ester. googleapis.com A patent describes the convenient preparation of methyl clavulanate by reacting potassium clavulanate with methyl iodide in an inert organic solvent like acetone (B3395972). googleapis.com The use of a pre-formed salt enhances the nucleophilicity of the carboxylate group compared to the free acid, allowing the reaction to proceed under milder, non-acidic conditions, which is beneficial for preserving the labile β-lactam ring structure of the clavulanate core.
Diazomethane (B1218177) (CH₂N₂) is a potent and highly reactive methylating agent used for the quantitative conversion of carboxylic acids to their corresponding methyl esters under exceptionally mild conditions. libretexts.orglibretexts.org
Research Findings: The reaction of clavulanic acid with diazomethane provides a clean and high-yielding route to the methyl ester. google.com The process is a simple acid-base reaction followed by nucleophilic substitution. masterorganicchemistry.com The acidic proton of the carboxylic acid is first abstracted by diazomethane. spcmc.ac.in The resulting carboxylate anion then acts as a nucleophile, attacking the protonated diazomethane intermediate in an SN2 reaction. libretexts.orgmasterorganicchemistry.com The only byproduct of this reaction is nitrogen gas (N₂), which is an excellent leaving group and simply bubbles out of the reaction mixture, driving the reaction to completion. masterorganicchemistry.com This method is particularly advantageous because it is performed at low temperatures and avoids harsh reagents, thus minimizing degradation of the sensitive clavulanic acid structure. spcmc.ac.in However, diazomethane is highly toxic and potentially explosive, requiring specialized equipment and handling procedures. masterorganicchemistry.com
Table 1: Comparison of Direct Esterification Routes
| Method | Reactants | Reaction Type | Key Characteristics | References |
|---|---|---|---|---|
| Reaction with Methanol | Clavulanic Acid, Methanol, Acid Catalyst | Fischer-Speier Esterification | Equilibrium-driven; requires excess methanol and acid catalyst; potentially harsh conditions for clavulanic acid. | athabascau.cachromatographyonline.com |
| Use of Methyl Iodide | Clavulanate Salt (e.g., Potassium Clavulanate), Methyl Iodide | SN2 Nucleophilic Substitution | Mild, non-acidic conditions; high efficiency; suitable for sensitive substrates. | googleapis.comgoogle.com |
| Use of Diazomethane | Clavulanic Acid, Diazomethane | Acid-Base followed by SN2 | Very mild conditions; high yield; clean reaction with N₂ as the only byproduct; reagent is toxic and explosive. | libretexts.orggoogle.commasterorganicchemistry.comspcmc.ac.in |
Use of Methyl Iodide with Clavulanate Salts
Indirect Synthesis and Precursor Modifications
Indirect routes to this compound involve multi-step syntheses starting from precursors that are then chemically transformed into the final product. These methods are often employed in the context of total chemical synthesis.
The total chemical synthesis of clavulanic acid and its derivatives is a complex challenge due to the strained bicyclic ring system and stereochemistry. These synthetic routes generate key intermediates that can be converted to this compound.
Research Findings: Chemical synthesis approaches have been explored as an alternative to fermentation. nih.gov These syntheses often proceed through various strategic intermediates that already contain parts of the core oxapenam structure. Once a key intermediate, such as a compound containing the bicyclic skeleton but lacking the final side chain, is formed, it can be elaborated to yield the target molecule. The final step might involve the esterification of a synthetic clavulanic acid analogue. However, these total synthesis approaches frequently result in the formation of racemic mixtures of clavulanic acid methyl esters, meaning both enantiomers are produced. nih.gov This necessitates complex and often costly separation procedures to isolate the desired biologically active (3R, 5R)-enantiomer, making it less commercially viable than the biosynthetic route. nih.gov
A known strategy in the total synthesis of clavulanic acid involves the use of precursors containing a conjugated diene system, which can be manipulated to form the characteristic bicyclic core.
Research Findings: At least one reported chemical synthesis of clavulanic acid utilizes a diene compound as a key precursor. nih.gov This strategy leverages the reactivity of the diene for constructing the heterocyclic system of the clavulanate core. The transformations involved are complex and multi-stepped. As with other total synthesis methods, these routes typically produce racemic mixtures of clavulanic acid methyl esters, which presents a significant purification challenge. nih.gov The low yields and formation of stereoisomeric mixtures make this approach less efficient compared to the stereochemically precise production via fermentation by Streptomyces clavuligerus. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetic Anhydride |
| Acetone |
| Clavulanic Acid |
| This compound |
| Diazomethane |
| Hydrochloric Acid |
| Iodide |
| Methanol |
| Methyl Iodide |
| Nitrogen |
| Potassium Clavulanate |
| Sodium Clavulanate |
| Sulfuric Acid |
Multi-step Synthetic Pathways to this compound
The chemical synthesis of clavulanic acid and its esters, including the methyl ester, presents a significant challenge due to the molecule's complex and strained bicyclic structure. While biotechnological production via fermentation with Streptomyces clavuligerus is the industrially preferred method due to its inherent stereoselectivity, various chemical syntheses have been explored in research settings. nih.gov These synthetic routes are often multi-step and can result in racemic mixtures, necessitating complex purification procedures. nih.gov
One of the foundational approaches to the clavulanic acid core involves the total synthesis of (±)-clavulanic acid, which can then be esterified. liverpool.ac.uk A common and direct method for the preparation of this compound involves the esterification of a clavulanate salt. For instance, methyl clavulanate can be conveniently prepared through the reaction of potassium clavulanate with methyl iodide in an acetone solvent. googleapis.com
More elaborate synthetic strategies have also been reported. Although specific details are often proprietary or spread across complex literature, the general approaches often involve the construction of the 4-oxa-1-azabicyclo[3.2.0]heptane ring system from acyclic or monocyclic precursors. google.com These syntheses are typically characterized by their intricacy and the requirement for careful control of reaction conditions to achieve the desired product. ru.nl For example, some reported syntheses start from diester or diene compounds, but these methods tend to produce low yields of racemic this compound. nih.gov
A generalized pathway for the synthesis might involve the following key transformations, though specific reagents and intermediates can vary significantly:
Construction of the β-lactam ring: This is a critical step, often achieved through cyclization reactions.
Formation of the oxazolidine (B1195125) ring: This second ring is fused to the β-lactam core.
Introduction of the side chain: The characteristic (Z)-3-(2-hydroxyethylidene) group is installed.
Esterification: The carboxylic acid functionality is converted to the methyl ester, which can occur at various stages of the synthesis, either as a final step or as a protecting group strategy earlier in the pathway.
The table below summarizes key reactions that can be part of a multi-step synthesis for clavulanic acid esters.
| Reaction Step | Reactant(s) | Reagent(s) / Condition(s) | Product Type | Reference |
| Esterification | Potassium Clavulanate | Methyl Iodide, Acetone | Methyl Clavulanate | googleapis.com |
| Alkylation/Etherification | Cleavable ester of clavulanic acid | Methyl Iodide or Bromide, Silver Ions, Dry Inert Solvent | 9-O-methylclavulanic acid ester | googleapis.com |
| Cyclization | Acyclic amino acid derivatives | Various cyclization agents | β-lactam intermediate | unipv.it |
| Isomerization | 7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-enes | Reaction condition dependent | Clavulanic acid analogues | liverpool.ac.uk |
This table represents generalized steps and examples found in the synthesis of clavulanic acid and its derivatives.
Stereochemical Control and Chirality in Chemical Synthesis
The biological activity of clavulanic acid is critically dependent on its specific stereochemistry, which is (2R, 5R) at the bicyclic ring junction. unipv.it The biosynthesis of clavulanic acid by S. clavuligerus is highly stereoselective, involving an enzymatic inversion from a (3S, 5S) clavaminic acid intermediate to the final (3R, 5R) configuration of clavulanic acid. nih.gov
Achieving this level of stereochemical precision through chemical synthesis is a major hurdle. Most total chemical syntheses of clavulanic acid yield a racemic mixture of enantiomers, which means both the biologically active (2R, 5R) form and its inactive (2S, 5S) enantiomer are produced in equal amounts. nih.gov This necessitates subsequent resolution of the racemate or the use of chiral purification techniques to isolate the desired stereoisomer, adding complexity and cost to the process. nih.gov
Several strategies are employed in research to address the challenge of stereochemical control:
Chiral Pool Synthesis: This approach utilizes readily available, optically pure starting materials of a known configuration to guide the synthesis towards the desired stereoisomer. google.com
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions, favoring the formation of one enantiomer over the other. A notable example, though applied to a related class of compounds, is the use of a (R)-SEGPHOS/Ru(II) catalyst in dynamic kinetic resolution (DKR) to achieve high diastereomeric and enantiomeric excess in the synthesis of hydroxylated amino acid derivatives, which are precursors in some biosynthetic pathways. liverpool.ac.uk
Diastereomeric Resolution: In this classic method, a racemic mixture of clavulanic acid or an intermediate is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like crystallization. google.com
Stereospecific Synthesis: This involves designing a reaction sequence where the stereochemistry of each new chiral center is determined by the stereochemistry of the existing centers in the molecule, using reactions whose stereochemical outcomes are well-understood. google.com
The table below highlights the stereochemical configurations of key compounds related to clavulanic acid.
| Compound Name | Stereochemical Configuration | Significance | Reference |
| Clavulanic Acid | (2R, 5R, Z) | The biologically active form. | google.com |
| Clavaminic Acid | (3S, 5S) | A key biosynthetic precursor to clavulanic acid. | nih.gov |
| Racemic this compound | (2R, 5R) and (2S, 5S) | Often the initial product of total chemical synthesis. | nih.gov |
Purification Techniques for Synthesized this compound in Research Settings
The purification of this compound from a research synthesis mixture is a critical step to isolate the compound in a pure form, free from starting materials, reagents, byproducts, and undesired stereoisomers. The inherent instability of the β-lactam ring requires that purification methods are generally mild and conducted at controlled temperatures, often below ambient. researchgate.netgoogle.com A variety of chromatographic and non-chromatographic techniques are employed.
Chromatographic Techniques:
Flash Chromatography: This is a rapid form of column chromatography that uses moderate pressure to speed up the separation. It is commonly used for routine purification in organic synthesis labs. For instance, a crude product containing a biotin-labeled clavulanate derivative was purified by flash chromatography using a 5% methanol in dichloromethane (B109758) eluent. frontiersin.org
Column Chromatography: Traditional column chromatography using silica (B1680970) gel as the stationary phase is a standard method. The choice of solvent system (mobile phase) is crucial for effective separation. A system of chloroform (B151607) and ethyl acetate (B1210297) has been used to purify related fatty acid methyl esters. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. C18 columns are frequently used for the separation of moderately polar organic molecules. nih.gov
Ion-Pair Adsorption Chromatography: This technique can be used for the purification of the parent clavulanic acid before esterification. It involves forming an ion pair between the clavulanate anion and a suitable counter-ion, which is then adsorbed onto a solid support like Amberlite XAD4 or activated charcoal. researchgate.net
Non-Chromatographic Techniques:
Precipitation/Crystallization: This technique relies on the differential solubility of the desired compound and impurities. The crude product can be dissolved in a suitable solvent and then induced to crystallize or precipitate by changing the temperature or adding an anti-solvent. This method can be highly effective for obtaining solid esters of high purity. googleapis.com In some cases, clavulanic acid is first precipitated as an amine salt from an organic solvent, isolated, and then converted to the desired ester. google.comgoogle.com
Liquid-Liquid Extraction: This is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent like ethyl acetate. google.comjapsonline.com For clavulanic acid itself, extraction is often performed from an acidified aqueous solution into an organic solvent. google.com
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup. For example, Oasis HLB SPE columns have been used in the cleanup of plasma samples for clavulanic acid analysis, a principle that can be applied to synthetic mixtures. nih.gov
The table below summarizes various purification methods applicable in a research context.
| Purification Technique | Principle | Typical Application / Example | Reference |
| Flash Chromatography | Adsorption chromatography under moderate pressure. | Purification of a biotinylated clavulanate derivative using a methanol/dichloromethane gradient. | frontiersin.org |
| Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Further fractionation of column-purified extracts using a C18 column. | nih.gov |
| Crystallization | Formation of a pure solid crystalline phase from a solution. | Isolation of a solid ester from a reaction mixture. | googleapis.com |
| Liquid-Liquid Extraction | Separation based on relative solubility in two immiscible liquids. | Extracting clavulanic acid from an acidified broth into ethyl acetate before further steps. | google.com |
| Amine Salt Precipitation | Formation of a stable, precipitatable salt to separate clavulanic acid from impurities. | Isolating clavulanic acid as a salt with an amine like tert-octylamine (B44039) before conversion to an ester. | google.com |
| Ion Exchange Chromatography | Separation based on charge by binding to a charged resin. | Used for purifying the parent clavulanic acid from fermentation broths. | japsonline.com |
Biosynthetic Pathways and Biotechnological Production Research of Clavulanic Acid As Precursor to Its Methyl Ester
Elucidation of the Clavam Biosynthetic Pathway
The biosynthesis of clavulanic acid, part of the broader clavam pathway, is a complex process that has been elucidated through a combination of biochemical studies and genetic analysis. nih.govencyclopedia.pub The pathway is generally divided into early and late stages. mdpi.comnih.gov The early steps are shared in the formation of all clavam metabolites, while the late steps diverge to produce either clavulanic acid or the 5S clavams. nih.govmdpi.com
The biosynthesis of clavulanic acid begins with the condensation of two primary metabolites: L-arginine and D-glyceraldehyde-3-phosphate (G3P). mdpi.comasm.org This initial reaction is catalyzed by N2-(2-carboxyethyl)arginine synthase (CEAS), a thiamin diphosphate-dependent enzyme. asm.orgnih.gov The product of this condensation is N2-(2-carboxyethyl)arginine (CEA), a β-amino acid. mdpi.comnih.gov
Following the initial condensation, a series of enzymatic reactions transform CEA into the key intermediate, clavaminic acid. The β-lactam synthetase (BLS) enzyme catalyzes the formation of a β-lactam ring within CEA to produce deoxyguanidinoproclavaminic acid (DGPC). mdpi.comasm.orgslu.se DGPC is then hydroxylated by clavaminate synthase (CAS) to yield guanidinoproclavaminic acid. asm.orgasm.orgresearchgate.net Subsequently, proclavaminate amidinohydrolase (PAH) removes the guanidino group to form proclavaminic acid. asm.orgasm.org The multifunctional enzyme CAS then catalyzes the oxidative cyclization and desaturation of proclavaminic acid to form (3S, 5S)-clavaminic acid. nih.govresearchgate.net Clavaminic acid serves as a crucial branch point in the pathway, leading to either clavulanic acid or the 5S clavam metabolites. mdpi.comnih.gov
The conversion of (3S, 5S)-clavaminic acid to clavulanic acid requires a critical stereochemical inversion to the (3R, 5R) configuration, which is essential for its β-lactamase inhibitory activity. mdpi.comnih.gov The 5S clavam metabolites, in contrast, retain the original (3S, 5S) stereochemistry of clavaminic acid. mdpi.comencyclopedia.pub The precise mechanism of this inversion is still under investigation, but it is thought to involve the formation of clavulanate-9-aldehyde as an intermediate. mdpi.comasm.org Some research suggests that N-glycyl-clavaminic acid may be an intermediate in this stereochemical inversion process. mdpi.comnih.govencyclopedia.pub The final step in the pathway is the reduction of clavulanate-9-aldehyde to clavulanic acid, a reaction catalyzed by clavulanate dehydrogenase (CAD). mdpi.comnih.gov
The genes responsible for clavulanic acid biosynthesis are organized in a cluster on the S. clavuligerus chromosome. plos.orgnih.gov This cluster contains the genes encoding the enzymes for both the early and late stages of the pathway. nih.gov Research has identified at least eight structural genes directly involved in the process, though more are likely to play a role. nih.gov The clavulanic acid gene cluster is notably located adjacent to the cephamycin C biosynthetic gene cluster. nih.gov
Key enzymes and their corresponding genes in the pathway include:
N2-(2-carboxyethyl)arginine synthase (CEAS): Encoded by ceas genes, it catalyzes the initial condensation. asm.org
β-lactam synthetase (BLS): Encoded by bls genes, it forms the β-lactam ring. asm.orgnih.gov
Clavaminate synthase (CAS): A multifunctional enzyme encoded by cas genes, it is involved in multiple oxidative steps. asm.orgasm.org
Proclavaminate amidinohydrolase (PAH): Encoded by the pah gene, it removes the guanidino group. nih.govresearchgate.net
Clavulanate dehydrogenase (CAD): Encoded by the cad gene, it catalyzes the final reduction step. mdpi.comnih.gov
Furthermore, regulatory genes, such as claR, have been identified that control the expression of the late-stage biosynthetic genes. mdpi.comasm.org
Late Steps and Stereochemical Inversion Research
Optimization of Fermentation Conditions for Clavulanic Acid Production
Maximizing the yield of clavulanic acid from S. clavuligerus fermentations is a primary goal for industrial production. Research has focused on optimizing various fermentation parameters, including nutrient sources and culture conditions.
Nutrient Sources:
Carbon Sources: Glycerol (B35011) is a widely used and effective carbon source for clavulanic acid production as it is a direct precursor to glyceraldehyde-3-phosphate. mdpi.comnih.govencyclopedia.pub Other carbon sources like vegetable oils (e.g., olive oil, corn oil) and dextrin (B1630399) have also been shown to enhance production. frontiersin.orgmdpi.comnih.gov
Nitrogen Sources: Organic nitrogen sources, particularly soybean-based products like soybean flour and soybean protein isolate, are extensively used and have been shown to significantly improve clavulanic acid yields. mdpi.comnih.govnih.gov Amino acid supplementation, especially with L-arginine, L-glutamate, and L-threonine, can also boost production by providing precursors for the biosynthetic pathway. frontiersin.orgmdpi.comasm.org
Culture Conditions:
Fermentation Systems: Fed-batch fermentation is generally preferred over batch fermentation as it allows for the controlled feeding of substrates and maintenance of optimal conditions, leading to higher clavulanic acid titers. frontiersin.orgmdpi.commonash.edu
Temperature and pH: The optimal temperature for clavulanic acid production is typically between 20°C and 30°C. frontiersin.org Lower temperatures within this range, around 20°C, have been reported to yield higher concentrations of clavulanic acid. frontiersin.org Maintaining a stable pH is also crucial for production. frontiersin.org
Strain Improvement: In addition to optimizing fermentation conditions, significant efforts have been made in strain improvement through mutagenesis and genetic engineering. Overexpression of key regulatory genes like ccaR and claR has been shown to increase the metabolic flux towards clavulanic acid biosynthesis, resulting in higher yields. mdpi.com
Interactive Data Table: Factors Influencing Clavulanic Acid Production
| Factor | Component/Condition | Observed Effect on Production | Reference(s) |
| Carbon Source | Glycerol | Preferred source, direct precursor | mdpi.com, nih.gov, encyclopedia.pub |
| Vegetable Oils (Olive, Corn) | Can improve yield compared to glycerol alone | mdpi.com, frontiersin.org | |
| Dextrin | Significant positive effect | nih.gov | |
| Nitrogen Source | Soybean Flour/Meal | Widely used, enhances production | mdpi.com, nih.gov, nih.gov |
| L-arginine | Increases precursor supply, boosts yield | mdpi.com, frontiersin.org, asm.org | |
| L-glutamate | Enhances production | mdpi.com | |
| Fermentation Mode | Fed-batch | Higher yields than batch fermentation | mdpi.com, frontiersin.org, monash.edu |
| Temperature | 20-30°C | Optimal range, lower end can be favorable | frontiersin.org |
Carbon Source Optimization (e.g., Glycerol, Vegetable Oils)
The choice of carbon source is a critical factor influencing the metabolic flux towards clavulanic acid biosynthesis in Streptomyces clavuligerus. Glycerol is widely recognized as the preferred and most effective carbon source for clavulanic acid production. mdpi.comfrontiersin.orgresearchgate.net It serves as a direct precursor, entering the glycolytic pathway to form D-glyceraldehyde-3-phosphate (G3P), one of the initial building blocks for the clavulanic acid molecule. technologypublisher.comnih.gov Studies have shown that glycerol concentrations between 10 and 20 g/L can significantly increase production. researchgate.netresearchgate.net However, concentrations exceeding this range, particularly above 15 g/L in batch cultures, can lead to substrate inhibition. researchgate.netmdpi.comscielo.br
Beyond glycerol, various vegetable oils have been investigated as alternative or supplementary carbon sources, often with positive results. The use of oils like olive oil, corn oil, and triolein (B1671897) (a major component of palm oil) can enhance clavulanic acid production, in some cases doubling the yield compared to using glycerol alone. nih.govfrontiersin.org For instance, one study reported that replacing glycerol with olive oil as the sole carbon source increased the maximum concentration of clavulanic acid from 25 mg/L to 47 mg/L. frontiersin.org Another study found that supplementation with triolein resulted in a clavulanic acid concentration of 989 mg/L. mdpi.comfrontiersin.org The beneficial effect of oils is attributed to their slow release of fatty acids, providing a sustained energy source for the cells and potentially influencing cell membrane permeability.
| Carbon Source | Organism/Strain | Key Finding | Reported Titer (mg/L) | Reference |
|---|---|---|---|---|
| Glycerol | S. clavuligerus | Identified as the preferred carbon source over starch and dextrins. | N/A | mdpi.comresearchgate.net |
| Glycerol (10-20 g/L) | S. clavuligerus | Optimal concentration range for increased production in shake-flasks. | ~250 | researchgate.net |
| Olive Oil | S. clavuligerus | Used as a sole carbon source, nearly doubled production compared to glycerol. | 47 | frontiersin.org |
| Triolein | S. clavuligerus NRRL 3585 | Supplementation enhanced production significantly. | 989 | mdpi.comfrontiersin.org |
| Oleic Acid (0.5-3%) | S. clavuligerus OL13 mutant | Used as the sole carbon source in a bioreactor. | 1950 | mdpi.com |
Nitrogen Source and Amino Acid Precursor Research (e.g., Arginine, Ornithine, Soy Meal)
Nitrogen sources and specific amino acid precursors are fundamental for clavulanic acid synthesis, providing the C-5 backbone of the molecule, which is derived from the urea (B33335) cycle. nih.gov Complex organic nitrogen sources, such as soy meal, soybean flour, and isolated soy protein, are particularly effective. mdpi.commdpi.com These sources provide a rich supply of amino acids that support both robust cell growth and secondary metabolite production. mdpi.com One study demonstrated that a medium containing soybean protein isolate as the primary nitrogen source yielded a high clavulanic acid concentration of 437 mg/L. elsevier.es
Supplementation with specific amino acids, particularly L-arginine and its precursor L-ornithine, has been a key research focus. frontiersin.orgnih.gov Arginine is a direct precursor in the clavulanic acid biosynthetic pathway. technologypublisher.comnih.gov However, results from supplementation studies have been inconsistent. Some studies report a significant increase in production with the addition of arginine or ornithine, while others show no positive effect, suggesting that the complex nitrogen source (like soy protein) may already provide sufficient C-5 precursors. nih.govelsevier.es For example, one study found that in a medium with soybean protein isolate, further supplementation with arginine and threonine did not enhance production, whereas glutamate (B1630785) and ornithine had a negative impact. elsevier.eselsevier.es In contrast, another study using fed-batch fermentation reported that feeding with ornithine led to a clavulanic acid concentration of 1,560 mg/L. mdpi.com Threonine has also been shown to increase production, with one fed-batch experiment reporting a yield of 1.86 mg/ml with threonine feeding. nih.gov
| Nitrogen Source/Precursor | Organism/Strain | Fermentation Type | Key Finding | Reported Titer | Reference |
|---|---|---|---|---|---|
| Soybean Protein Isolate | S. clavuligerus | Batch | Highest production (437 mg/L) among tested media. Showed supplementation with other amino acids was unnecessary. | 437 mg/L | mdpi.comelsevier.es |
| Arginine Feeding | S. clavuligerus | Fed-Batch | Feeding increased production to 1.31 mg/ml. | 1.31 mg/ml | nih.gov |
| Ornithine Feeding | S. clavuligerus | Fed-Batch | Feeding resulted in significantly higher CA concentration compared to batch cultures. | 1560 mg/L | mdpi.com |
| Threonine Feeding | S. clavuligerus | Fed-Batch | Feeding increased production by 9% over control. | 1.86 mg/ml | nih.gov |
| Soybean Flour | S. clavuligerus DAUFPE 3060 | Batch | Identified as one of the most important variables affecting production. | 494 mg/L | nih.gov |
Influence of pH and Temperature on Biosynthesis
Maintaining optimal environmental conditions, specifically pH and temperature, is crucial for maximizing the net yield of clavulanic acid. The impact of these parameters is twofold: they affect the biosynthetic activity of S. clavuligerus and, critically, the stability of the clavulanic acid molecule itself. nih.gov
The optimal pH for production is typically controlled in the range of 6.8 to 7.0. mdpi.com This slightly acidic to neutral condition is considered a compromise. While the bacterium can grow in this range, the primary reason for strict pH control is to prevent the degradation of clavulanic acid. mdpi.com The molecule is susceptible to hydrolysis under both acidic and basic conditions. mdpi.comjapsonline.com As fermentation progresses, the broth pH tends to rise above 7.0, which can accelerate degradation, thus necessitating active pH control. mdpi.com
Temperature also plays a significant role. S. clavuligerus exhibits optimal growth between 26°C and 30°C. frontiersin.org However, lower temperatures, around 20°C, have been shown to result in higher final concentrations of clavulanic acid. nih.govfrontiersin.org One study reported a maximum concentration of 1,266.2 mg/L at 20°C, compared to only 168.7 mg/L at 30°C. frontiersin.orgnih.gov This is because the lower temperature significantly improves the stability of the clavulanic acid molecule, reducing the rate of degradation over the extended fermentation period, even though it may lead to a slower rate of biomass accumulation. nih.gov
| Parameter | Optimal Range/Value | Effect | Reference |
|---|---|---|---|
| pH | 6.8 - 7.0 | Crucial for minimizing the degradation of clavulanic acid, which is unstable in acidic or basic conditions. | mdpi.comnih.gov |
| Temperature | 20°C | Leads to higher final titers (e.g., 1266.2 mg/L) due to increased molecule stability, despite slower cell growth. | frontiersin.orgnih.gov |
| Temperature | 28°C | Commonly used for cultivation, balancing growth and production. | mdpi.comnih.gov |
| Temperature | 30°C | Results in significantly lower final titers (e.g., 168.7 mg/L) due to increased degradation. | frontiersin.orgnih.gov |
| Temperature | 32°C | Found to be an important factor for production in a new Streptomyces isolate. | nih.gov |
Fermentation System Design (Batch vs. Fed-Batch)
In a batch system, all nutrients are provided at the beginning of the culture. This can lead to rapid initial growth followed by nutrient limitation and potential substrate inhibition, particularly from high initial glycerol concentrations. scielo.brscielo.br Consequently, the production phase is often limited, and final titers are typically lower. scielo.br
| Fermentation Type | Strain | Key Findings/Conditions | Max. CA Concentration (mg/L) | Productivity (mg/L/h) | Reference |
|---|---|---|---|---|---|
| Batch | S. clavuligerus | Baseline for comparison. | 194 | 3.5 | scielo.brscielo.brresearchgate.net |
| Fed-Batch | S. clavuligerus | Glycerol feeding. Achieved twice the concentration of the batch process. | 404 | 8.8 | scielo.brscielo.brresearchgate.net |
| Batch | S. clavuligerus | Baseline for comparison. | 348.5 | N/A | frontiersin.org |
| Fed-Batch | S. clavuligerus | Glycerol feeding. | 982.1 | N/A | frontiersin.org |
| Fed-Batch | S. clavuligerus KK mutant | Glycerol feeding. Achieved 8% higher yield than the same strain in batch mode. | 3250 | N/A | mdpi.com |
| Fed-Batch | S. clavuligerus | Glycerol and ornithine feeding. | 1560 | N/A | mdpi.commdpi.com |
Strain Engineering and Genetic Modification Research for Enhanced Yields
To overcome the limitations of conventional fermentation optimization, extensive research has focused on the genetic engineering of S. clavuligerus to create overproducer strains. mdpi.comoup.com These strategies aim to enhance the metabolic flux towards clavulanic acid by manipulating key genes in its biosynthetic and regulatory pathways.
A primary strategy involves the overexpression of positive regulatory genes that control the entire clavulanic acid biosynthetic gene cluster. The genes ccaR and claR are well-known pathway-specific activators. oup.comscispace.com Overexpressing these genes, either individually or together, has been shown to dramatically increase clavulanic acid titers. mdpi.comoup.com For example, overexpressing both ccaR and claR in an industrial OR strain increased the yield by approximately 43%, reaching 5.66 g/L in flask cultures. mdpi.comoup.com
Another successful approach is the overexpression of key structural genes within the pathway. The gene cas2 (clavaminate synthase 2) is a crucial enzyme in the biosynthesis pathway. scispace.comnih.gov Introducing extra copies of cas2 has led to significant improvements in yield. scispace.comjmb.or.kr The most dramatic results have been achieved by combining these strategies. In one study, integrating extra copies of both ccaR and cas2 into the chromosome of S. clavuligerus resulted in a remarkable 23.8-fold increase in clavulanic acid production compared to the wild-type strain. jmb.or.kr
Furthermore, metabolic engineering has been applied to increase the supply of precursors. By disrupting the gap1 gene, which encodes for a glyceraldehyde-3-phosphate dehydrogenase, researchers were able to redirect the flow of the G3P precursor away from glycolysis and towards clavulanic acid synthesis, resulting in a two-fold increase in production. technologypublisher.comnih.gov
| Genetic Modification | Target Gene(s) | Host Strain | Resulting CA Titer / Fold Increase | Reference |
|---|---|---|---|---|
| Overexpression of regulatory genes | ccaR and claR | S. clavuligerus OR | 5.66 g/L (~43% increase) | mdpi.commdpi.comoup.com |
| Overexpression of structural gene | cas1 (intact version) | S. clavuligerus OR | 4.95 g/L (~25% increase) | mdpi.comoup.com |
| Multicopy expression of regulatory gene | ccaR (with PglpF promoter) | S. clavuligerus DEPA | Up to 25.9-fold increase | scispace.comtubitak.gov.tr |
| Integrative expression of structural and regulatory genes | ccaR and cas2 | S. clavuligerus NRRL3585 | 23.8-fold increase | jmb.or.kr |
| Gene disruption to increase precursor pool | gap1 | S. clavuligerus | ~2-fold increase | technologypublisher.comnih.gov |
| Overexpression of four structural genes | ceas2, bls2, cas2, pah2 | S. clavuligerus | 8.7-fold increase (to ~310 mg/L) | nih.gov |
Downstream Processing Research for Clavulanic acid Recovery (prior to esterification)
The downstream processing sequence typically begins with solid-liquid separation to remove the S. clavuligerus biomass and other suspended solids from the fermentation broth. japsonline.com This is followed by primary recovery and purification steps, which can include liquid-liquid extraction, adsorption, and aqueous two-phase separation. japsonline.comua.pt
Liquid-liquid extraction using organic solvents is a common method. The efficiency of this process is highly dependent on pH and temperature, with acidic conditions and low temperatures generally favoring the recovery of clavulanic acid into the organic phase. japsonline.com One study found that at a pH of 2.0 and a temperature of 10°C, a recovery of 57.14% could be achieved. japsonline.com Adsorption using various resins is another technique, which is also favored by acidic pH and low temperatures, with recoveries up to 41.67% reported. japsonline.com
More advanced techniques are also being explored. A salting-out extraction system (SOES) using ethanol (B145695) and phosphate (B84403) salts has been developed for the simultaneous removal of cells and primary purification of clavulanic acid. nih.gov This integrated process demonstrated a high recovery yield of 96.8% for clavulanic acid while simultaneously removing 99.8% of cells and 63.3% of proteins, offering a simpler and more efficient alternative to traditional methods. nih.gov Aqueous two-phase systems (ATPS) have also been proposed as a gentle and effective method for recovery, with one study achieving a recovery yield of 64.91%. ua.pt
Mechanistic Research of Clavulanic Acid at the Molecular and Enzymatic Level
Interaction with β-Lactamase Enzymes: Molecular Mechanism of Inactivation
Clavulanic acid functions as a mechanism-based or "suicide" inhibitor of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. wikipedia.orgnih.gov Its inhibitory action is not immediate but occurs after it is processed by the target enzyme, leading to a time-dependent and irreversible inactivation. nih.govasm.org The mechanism involves a complex series of chemical events initiated within the enzyme's active site.
The inhibitory process commences when clavulanic acid, mimicking the structure of natural penicillin substrates, binds to the active site of a β-lactamase enzyme. wikipedia.org The key initial step is the nucleophilic attack by the hydroxyl group of a conserved serine residue (typically Ser70 in the Ambler classification scheme) on the carbonyl carbon of clavulanic acid's β-lactam ring. frontiersin.orgfrontiersin.org This reaction opens the strained four-membered β-lactam ring and forms a covalent ester bond, resulting in an acyl-enzyme intermediate. frontiersin.orgresearchgate.netresearchgate.netox.ac.uk This acylation is a common first step for both the hydrolysis of antibiotic substrates and the inactivation by inhibitors. oup.com
Unlike a typical antibiotic substrate, which would be rapidly hydrolyzed to regenerate a free, active enzyme, the clavulanate acyl-enzyme intermediate is prone to further chemical rearrangement. ox.ac.ukoup.com The opening of the adjacent oxazolidine (B1195125) ring generates a linearized, acyclic imine species. researchgate.netoup.com This imine is in equilibrium with more stable tautomeric forms, specifically cis- and trans-enamine intermediates. frontiersin.orgnih.govresearchgate.net These intermediates have been detected and characterized by various spectroscopic and crystallographic methods. nih.govasm.org Mass spectrometry studies have revealed that the reaction is complex, with multiple modified protein species being formed, indicating a branched pathway. nih.govacs.org For example, upon reacting with TEM-2 β-lactamase, clavulanate forms at least four different modified proteins with mass increases of 52, 70, 88, and 155 Daltons, suggesting rapid decarboxylation and subsequent modifications. acs.org
The formation of these relatively stable intermediates is crucial for the enzyme's inactivation. The process follows a branched pathway where the enzyme can be transiently inhibited or permanently inactivated. oup.comportlandpress.com One major pathway to irreversible inhibition involves the rearranged and highly reactive intermediate, such as the enamine, attacking a second amino acid residue within the active site. wikipedia.org This creates a cross-linked enzyme-inhibitor adduct that is hydrolytically stable, effectively locking the enzyme in a permanently inactive state. wikipedia.orgoup.com For the TEM-2 β-lactamase, evidence points to cross-linking between Ser70 and another residue, Ser130, via a vinyl ether linkage. acs.org This prevents the final deacylation step, meaning the enzyme cannot turn over and is irreversibly inhibited. nih.govasm.org
Formation of Covalently Bound Intermediates
Comparative Studies with Other β-Lactamase Inhibitors (e.g., Sulbactam (B1307), Tazobactam)
Clavulanic acid, sulbactam, and tazobactam (B1681243) are all mechanism-based inhibitors that operate by acylating the active site serine of β-lactamases. nih.govpharmacy180.comacs.org Despite this shared fundamental mechanism, differences in their chemical structures lead to variations in their potency and spectrum of activity. nih.govnih.gov
The differences in efficacy can be attributed to the nature and stability of the intermediates formed. Studies on the Mycobacterium tuberculosis β-lactamase (BlaC) showed that while sulbactam acts as a reversible inhibitor and tazobactam's inhibition is transient (the enzyme eventually recovers), clavulanate leads to stable, irreversible inactivation. nih.gov Raman spectroscopy studies on the SHV-1 enzyme revealed that tazobactam predominantly forms a single, chemically inert trans-enamine species. In contrast, clavulanate and sulbactam form a mixture of this stable trans-enamine along with more chemically labile cis-enamine and imine intermediates, which can lead to different outcomes. acs.org
| Inhibitor | General Mechanism | Relative Potency (Typical Class A) | Key Intermediate Profile (with SHV-1) |
| Clavulanic Acid | Suicide inhibitor via acylation and rearrangement. wikipedia.org | High nih.gov | Mixture of trans-enamine, cis-enamine, and imine. acs.org |
| Sulbactam | Suicide inhibitor via acylation and rearrangement. nih.gov | Lower than clavulanic acid and tazobactam. nih.gov | Mixture of trans-enamine, cis-enamine, and imine. acs.org |
| Tazobactam | Suicide inhibitor via acylation and rearrangement. nih.gov | High; often considered broadest spectrum. acs.org | Predominantly stable trans-enamine. acs.org |
Structural Basis of Enzyme-Inhibitor Complexes (e.g., Crystallographic and Spectroscopic Studies)
The precise molecular interactions underlying clavulanic acid's inhibitory mechanism have been illuminated by high-resolution structural and spectroscopic techniques.
X-ray crystallography has been pivotal in visualizing the covalent adducts formed within the enzyme's active site. researchgate.net Cryocrystallographic studies of the complex with Staphylococcus aureus β-lactamase captured two distinct acyl-enzyme intermediates bound to Ser70: a cis-enamine and a decarboxylated trans-enamine. nih.gov These structures confirmed the covalent bond and revealed how the inhibitor fragments are oriented within the active site. nih.gov In a remarkable finding, crystallographic analysis of the ESBL TLA-1 β-lactamase in complex with clavulanic acid identified not one, but two acylation sites, with the inhibitor covalently bound to both Ser70 and Ser237. nih.govresearchgate.net
Spectroscopic methods have complemented these structural snapshots by providing dynamic information about the reaction pathway. Electrospray ionization mass spectrometry (ESI-MS) has been used to identify the masses of various enzyme-inhibitor intermediates, confirming steps like decarboxylation and fragmentation. acs.orgnih.gov UV-visible spectroscopy allows for the detection of chromophoric intermediates, such as the cis- and trans-enamines, which absorb light at specific wavelengths, enabling researchers to monitor their formation and decay over time. asm.org Raman spectroscopy performed on single enzyme crystals has provided detailed vibrational information, distinguishing between different intermediate populations formed by clavulanic acid, sulbactam, and tazobactam within the active site. acs.org
Derivatives and Analogues of Clavulanic Acid Methyl Ester in Academic Research
Synthesis of Modified Clavulanic Acid Methyl Esters
The chemical modification of clavulanic acid methyl ester allows for the creation of a diverse range of molecules with tailored properties for specific research applications. These synthetic strategies often focus on introducing labels for tracking and detection, altering the ester group to modulate properties, or attaching larger functional moieties for studying molecular interactions.
Introduction of Deuterium (B1214612) and Carbon-13 Labels (e.g., 13CD3 analogs) for Research Probes
The incorporation of stable isotopes like deuterium (²H or D) and carbon-13 (¹³C) into the this compound structure is a powerful technique for creating research probes. medchemexpress.commedchemexpress.comsynzeal.com These isotopically labeled compounds, such as this compound-d3 and this compound-¹³C,d³, are chemically identical to their unlabeled counterparts but possess a greater mass. medchemexpress.commedchemexpress.com This mass difference allows them to be used as internal standards in quantitative bioanalytical assays and as tracers in metabolic studies to elucidate the pharmacokinetic and metabolic profiles of the drug. medchemexpress.commedchemexpress.com The use of ¹³C-labeled probes is also valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for detailed structural and metabolic analysis. avantiresearch.com
For instance, the chemical name for one such analog is Methyl-13C-d3 (2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate. synzeal.com These labeled compounds are crucial for research purposes, including analytical method development and validation. synzeal.com
Exploration of Substitutions in the Ester Moiety
Modifying the ester group of clavulanic acid is a key area of research to enhance its properties. While clavulanic acid itself is a potent β-lactamase inhibitor, its ester derivatives can exhibit different physicochemical characteristics. frontiersin.orgnih.gov The synthesis of various esters, such as the benzyl (B1604629) ester, has been explored. google.com These modifications can influence factors like cell membrane penetration. nih.gov The general method for creating these esters involves converting the carboxylic acid to its salt using an ion-exchange resin, followed by reaction with an appropriate alkyl halide, such as methyl iodide, to form the desired ester. nih.gov
Creation of Biotin-Labelled Derivatives for Protein Haptenation Studies
To investigate the mechanisms of allergic reactions to clavulanic acid, researchers have synthesized biotin-labeled derivatives. frontiersin.orgnih.govnih.gov Haptenation, the process by which a small molecule like clavulanic acid binds to a larger protein, is considered a necessary step in triggering an immune response. frontiersin.orgnih.govnih.gov Biotinylated analogues of clavulanic acid serve as probes to study this process. frontiersin.orgnih.govnih.gov
Two main approaches have been used for this labeling:
Direct Biotinylation: In this method, biotin (B1667282) is directly attached to the carboxylic acid group of clavulanic acid, forming a derivative referred to as CLV-B. frontiersin.orgnih.gov
Linker-Mediated Biotinylation: To improve solubility in aqueous solutions and reduce potential steric hindrance, a tetraethylenglycol (TEG) linker can be inserted between the clavulanic acid and biotin moieties, creating CLV-TEG-B. frontiersin.orgnih.govnih.gov
These biotinylated derivatives, particularly CLV-TEG-B, have been instrumental in identifying proteins in human serum that are targeted by clavulanic acid for haptenation. frontiersin.orgnih.gov Studies have shown that these probes can covalently bind to proteins like human serum albumin (HSA), haptoglobin, and immunoglobulins. frontiersin.orgnih.gov
Structure-Activity Relationship (SAR) Studies on Clavulanic Acid Derivatives (excluding efficacy outcomes)
Structure-activity relationship (SAR) studies on clavulanic acid derivatives aim to understand how specific structural features of the molecule influence its interaction with β-lactamase enzymes. These studies focus on the chemical and physical properties related to the molecule's activity, rather than the ultimate therapeutic efficacy. nih.gov Key structural aspects that have been investigated include the planarity of the nitrogen atom, the distribution of electrical charges across the molecule, and the orientation of various substituents. nih.gov
Research has shown that even minor modifications to the clavulanic acid structure can significantly alter its inhibitory profile against different classes of β-lactamases. tandfonline.comtandfonline.com For example, the introduction of substituted ethers and amines can lead to compounds with different activity profiles compared to the parent clavulanic acid. tandfonline.comtandfonline.comcapes.gov.br While some derivatives show improved activity against certain β-lactamases, this often comes at the expense of activity against others. tandfonline.comtandfonline.com These SAR studies are crucial for the rational design of new and more effective β-lactamase inhibitors. researchgate.net
Role of this compound as a Synthetic Intermediate for Novel Compounds
This compound is a valuable starting material, or synthetic intermediate, for the creation of novel compounds. google.comnih.gov Its reactive β-lactam ring and modifiable side chains make it a versatile scaffold for chemical synthesis. mdpi.comrsc.org For example, it can be used to produce other clavulanic acid derivatives with different ester groups or substitutions on the main ring structure. google.comgoogle.com The process often involves protecting the carboxylic acid group as a methyl ester to allow for selective reactions at other positions on the molecule. nih.gov This strategy is fundamental in the development of second-generation β-lactamase inhibitors and other novel therapeutic agents. mdpi.com The enzymatic machinery involved in clavulanic acid biosynthesis is also a subject of study for producing novel β-lactam compounds. rsc.orggoogle.com
Analytical Methodologies for Clavulanic Acid Methyl Ester in Research
Chromatographic Techniques for Separation and Characterization
Chromatography is a cornerstone for the analysis of clavulanic acid methyl ester, enabling its separation from complex mixtures and related compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of clavulanic acid and its esters. mdpi.com Methods have been developed for the determination of clavulanic acid in various biological fluids, often in combination with other drugs. iosrjournals.org For instance, a liquid chromatographic (LC) method using solid-phase extraction has been established for determining clavulanic acid in human serum, achieving a recovery of 99.7 ± 2.3%. researchgate.net
Several HPLC methods coupled with UV detection have been reported, which are selective and sensitive for the simultaneous determination of clavulanic acid with other antibiotics. mdpi.com The selection of the stationary phase is critical; reversed-phase columns like C8 and C18 are commonly employed. nih.gov For instance, a Zorbax Eclipse XDB C18 column (150 x 4.6 mm, 5µm) has been used with an isocratic mobile phase of acetonitrile (B52724) and 5mM ammonium (B1175870) acetate (B1210297) (70:30, v/v) for the analysis of clavulanic acid. iosrjournals.org Another study utilized a Waters Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 mm) with a mobile phase of acetonitrile and 2.0 mM ammonium formate (B1220265) in water (85:15, v/v). zenodo.org
| Column | Mobile Phase | Detection | Reference |
|---|---|---|---|
| Zorbax Eclipse XDB C18, 150*4.6 mm, 5µm | Acetonitrile: 5mM ammonium acetate (70:30, v/v) | MS/MS | iosrjournals.org |
| Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 mm | Acetonitrile: 2.0 mM ammonium formate in water (85:15, v/v) | MS/MS | zenodo.org |
| Reversed-phase PLRP-S polymeric column | 0.05% formic acid in water and acetonitrile | MS/MS | researchgate.net |
| C8 column | Not specified | Single quadrupole MS | nih.gov |
Gas Chromatography (GC) for Precursor/Metabolite Analysis (e.g., Fatty Acid Methyl Esters)
While direct analysis of the intact this compound by Gas Chromatography (GC) is less common due to its thermal lability, GC-MS is invaluable for analyzing its precursors and related metabolites, particularly fatty acid methyl esters. In the broader context of studying secondary metabolites from microorganisms like Streptomyces clavuligerus, which produces clavulanic acid, GC-MS is used to profile volatile organic compounds and fatty acids. researchgate.netmdpi.com For example, the analysis of fatty acid methyl esters from bacterial extracts can be performed using GC-MS to identify compounds that may influence the biosynthesis of clavulanic acid or exhibit their own biological activities. nih.gov The characterization of these related compounds helps in understanding the metabolic pathways and optimizing the production of clavulanic acid. researchgate.netmdpi.com
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of this compound.
Mass Spectrometry (MS) and LC-MS/MS for Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS/MS), is a powerful tool for the definitive identification and quantification of this compound. Early mass spectrometry data indicated a molecular weight of 213.0635 for this compound, corresponding to the formula C₉H₁₁NO₅. google.com
Modern LC-MS/MS methods offer high sensitivity and specificity. For quantification, multiple reaction monitoring (MRM) is often used. For clavulanic acid, a common transition monitored is from a precursor ion of m/z 198.00 to a product ion of m/z 136.00. iosrjournals.org The fragmentation to the m/z 136.0 ion is proposed to occur through the elimination of water and the carboxylic acid group. iosrjournals.org The use of an internal standard, such as sulbactam (B1307) or an isotopically labeled version of the analyte, is crucial for accurate quantification. iosrjournals.orgindexcopernicus.com LC-MS/MS methods have been validated over concentration ranges suitable for pharmacokinetic studies, with lower limits of quantification (LLOQ) reported in the nanogram per milliliter range. iosrjournals.org
| Parameter | Value/Condition | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | iosrjournals.orgzenodo.org |
| Precursor Ion (m/z) for Clavulanic Acid | 198.00 | iosrjournals.org |
| Product Ion (m/z) for Clavulanic Acid | 136.00 | iosrjournals.org |
| Internal Standard Example | Sulbactam | iosrjournals.org |
| Precursor Ion (m/z) for Sulbactam | 232.00 | iosrjournals.org |
| Product Ion (m/z) for Sulbactam | 139.90 | iosrjournals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the molecular structure and stereochemistry of the compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed map of its atomic connectivity. For instance, ¹H-NMR spectra can be used to identify the characteristic signals of the protons in the β-lactam ring and the ethylidene side chain. researchgate.net NMR has also been instrumental in studying the reactivity of clavulanic acid derivatives, for example, by observing changes in the spectrum upon reaction with other molecules. frontiersin.org The structural confirmation of synthesized biotinylated clavulanic acid derivatives, which are esterified at the carboxylic acid group similar to the methyl ester, has been successfully achieved using NMR and MS techniques. frontiersin.org
Applications of Labeled this compound in Research
Isotopically labeled versions of this compound, such as deuterium (B1214612) (d₃) and carbon-13 (¹³C) labeled analogues, are invaluable tools in research. medchemexpress.commedchemexpress.combiocompare.comvivanls.com These labeled compounds serve as internal standards in mass spectrometric quantification, offering the highest accuracy by correcting for matrix effects and variations in sample processing and instrument response. nih.govresearchgate.net For example, this compound-¹³C,d₃ has been tested as an internal standard in LC-MS/MS methods for the analysis of clavulanic acid in biological samples like broiler chicken plasma. nih.govresearchgate.net
Beyond their use as internal standards, labeled compounds are crucial for metabolic studies. mdpi.com By tracing the metabolic fate of the labeled molecule, researchers can elucidate biosynthetic pathways and identify metabolites. researchgate.netmdpi.com The incorporation of stable heavy isotopes into drug molecules is a key strategy for quantitation during drug development and can also be used to investigate the pharmacokinetic and metabolic profiles of drugs. medchemexpress.commedchemexpress.com
| Labeled Compound | Molecular Formula | Molecular Weight | Application | Reference |
|---|---|---|---|---|
| This compound-d₃ | C₉H₈D₃NO₅ | 216.21 | Internal Standard, Metabolic Studies | medchemexpress.comvivanls.com |
| This compound-¹³C,d₃ | C₈¹³CH₈D₃NO₅ | 217.20 | Internal Standard, Metabolic Studies | medchemexpress.combiocompare.comsynzeal.com |
Use as Internal Standards in Quantitative Analysis
In the realm of quantitative analysis, particularly in chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS), the use of an appropriate internal standard (IS) is paramount for correcting variations in sample preparation and instrument response. An ideal internal standard should be structurally similar to the analyte, exhibit similar chromatographic behavior and ionization efficiency, but be clearly distinguishable by the detector. Isotopically labeled analogues of the analyte are often considered the gold standard for internal standards in mass spectrometry.
Detailed research has explored the use of isotopically labeled this compound as an internal standard for the quantification of clavulanic acid. A notable study focused on developing an analytical method for identifying and quantifying clavulanic acid in broiler chicken plasma and meat utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In this research, several potential internal standards were evaluated, including this compound ¹³C D₃. nih.govresearchgate.net
The rationale for testing this compound ¹³C D₃ was based on the principle that an isotopically labeled version of the analyte is the most suitable internal standard for mass spectrometric analysis. nih.gov The study found that the retention time of this compound ¹³C D₃ was the best match for the retention time of clavulanic acid among the tested compounds. nih.govresearchgate.net However, the researchers observed issues with the stability and response of the this compound ¹³C D₃. nih.govresearchgate.net It was also noted that the standard solution of the labeled methyl ester contained a small amount of unlabeled clavulanic acid, which could potentially interfere with the accuracy of the results. nih.govresearchgate.net Consequently, for their specific application, the researchers ultimately selected tazobactam (B1681243) as the internal standard. nih.govresearchgate.net
Despite the outcome in this particular study, the investigation highlights the potential and the considerations for using this compound as an internal standard. The choice of an internal standard is highly dependent on the specific matrix and the analytical conditions.
Table 1: Comparison of Internal Standards Tested for Clavulanic Acid Quantification
| Internal Standard Candidate | Rationale for Consideration | Observed Performance | Final Selection in Study |
|---|---|---|---|
| This compound ¹³C D₃ | Isotopically labeled analogue of the analyte of interest. | Best retention time match with clavulanic acid; however, showed low stability and response, and the standard contained impurities of unlabeled clavulanic acid. nih.govresearchgate.net | No |
| Tazobactam | Structurally similar β-lactamase inhibitor. | Sufficient response and a suitable retention time. nih.govresearchgate.net | Yes |
| Sulbactam | Structurally similar β-lactamase inhibitor. | Provided a sufficient response. nih.govresearchgate.net | No |
Tracers for Metabolic Flux Analysis and Biosynthetic Pathway Studies
Isotopically labeled compounds are indispensable tools for tracing metabolic pathways and quantifying the flow of atoms through these networks, a field known as metabolic flux analysis (MFA). This compound, in its isotopically labeled forms (e.g., containing ¹³C or deuterium), is utilized in studies aimed at understanding the biosynthesis of clavulanic acid in producer organisms like Streptomyces clavuligerus. frontiersin.orgnih.govresearchgate.net
The biosynthesis of clavulanic acid is a complex process that draws precursors from the central carbon metabolism. japsonline.comnih.gov To unravel the intricacies of this pathway and to identify potential bottlenecks for improving production, researchers employ ¹³C-metabolic flux analysis. frontiersin.orgresearchgate.net This involves feeding the microorganism with a substrate that is enriched with a stable isotope, such as ¹³C-labeled glycerol (B35011) or amino acids. frontiersin.orgcapes.gov.brnih.gov The distribution of the ¹³C label in the final product, clavulanic acid, and its intermediates provides a detailed map of the metabolic fluxes. frontiersin.orgresearchgate.net
While the direct analysis of clavulanic acid is possible, its derivatization to the methyl ester can facilitate certain analytical procedures. The use of isotopically labeled this compound itself is more prominent in its role as a reference standard for identifying and quantifying the labeled clavulanic acid produced during these tracer experiments. Commercially available standards like "this compound-¹³C,d₃" are explicitly linked to metabolic flux analysis applications. medchemexpress.com
Studies on the biosynthesis of clavulanic acid have successfully used various ¹³C-labeled precursors to determine the origin of the carbon atoms in the clavulanic acid molecule. For instance, it has been demonstrated that the three carbons of the β-lactam ring are derived from glycerol, while the remaining five carbons likely originate from the Krebs cycle intermediate, α-ketoglutarate, via L-arginine. japsonline.comcapes.gov.brnih.gov These foundational studies, while not always explicitly mentioning the methyl ester derivative in their final analysis of the labeled product, lay the groundwork for modern MFA where such derivatives are used for enhanced analytical sensitivity and separation.
Table 2: Examples of Labeled Precursors Used in Clavulanic Acid Biosynthetic Studies
| Labeled Precursor | Isotopic Label(s) | Key Finding from Tracer Analysis | Reference |
|---|---|---|---|
| Glycerol | [1,3-¹³C₂]-glycerol | The carbon skeleton of glycerol is incorporated intact into the β-lactam carbons of clavulanic acid. | capes.gov.brnih.gov |
| Acetate | [1-¹³C]-acetate, [2-¹³C]-acetate, [1,2-¹³C₂]-acetate | Indicated that the remaining five carbons of clavulanic acid are likely derived from α-ketoglutarate. | capes.gov.brnih.gov |
| Arginine | [U-¹³C₆]-ARG, [6-¹³C₁]-ARG | Confirmed as the C-5 precursor for the clavam pathway. | frontiersin.orgnih.gov |
| Ornithine | [2, 3, 4-¹³C]-ornithine | Used in theoretical modeling of carbon labeling distribution in clavulanic acid biosynthesis. | researchgate.net |
Future Directions and Emerging Research Avenues
Advancements in Stereoselective Synthesis of Clavulanic Acid Methyl Ester
The precise three-dimensional structure of clavulanic acid is critical to its biological activity, making stereoselective synthesis a paramount challenge for organic chemists. The synthesis of β-lactam derivatives, the core structure of clavulanic acid, is a topic of significant interest. rsc.org Researchers are developing highly controlled methods to ensure the correct stereochemistry of the final product.
Recent progress in the field has highlighted several powerful strategies:
Staudinger Synthesis: The [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger reaction, remains a cornerstone of β-lactam synthesis. Modern variations utilize chiral auxiliaries or catalysts to guide the stereochemical outcome. For instance, planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be effective catalysts in enantioselective Staudinger reactions, producing β-lactams with good yields and stereoselection. nih.gov
Cascade Reactions: Multi-step reactions that occur in a single pot, known as cascade or tandem reactions, offer an efficient route to complex molecules like β-lactams, minimizing waste and purification steps. rsc.org
Metal-Catalyzed Synthesis: The use of metal catalysts, sometimes involving bimetallic synergistic catalysis, is a novel approach to inducing chirality during the formation of the β-lactam ring. rsc.org
Microwave-Assisted Synthesis: The application of domestic microwave irradiation has been successfully used to drive Staudinger reactions, in some cases producing trans-β-lactams exclusively and in good yields. nih.gov
While many of these methods are developed for general β-lactam synthesis, they provide a robust framework for creating the specific (3R, 5R) stereochemistry of the clavulanate core. Once the core is synthesized, it can be further elaborated into clavulanic acid and its esters.
| Synthesis Strategy | Description | Key Advantage |
| Chiral Catalysis | Employs chiral catalysts (e.g., PPY derivatives) in Staudinger reactions to control the stereochemistry of the cycloaddition. nih.gov | High enantioselectivity and catalytic efficiency. |
| Intramolecular Cycloaddition | Involves forming the β-lactam ring from a single molecule containing all necessary functional groups, such as the intramolecular displacement of a fluorine atom to produce a tricyclic β-lactam. nih.gov | Excellent control over diastereoselectivity. |
| Microwave Irradiation | Uses microwave energy to accelerate the reaction between polyaromatic imines and acid chlorides. nih.gov | Rapid reaction times and high yields of specific stereoisomers (e.g., trans-β-lactams). nih.gov |
Novel Enzymatic Approaches for Clavulanic Acid and its Ester Production
The industrial production of clavulanic acid is achieved through fermentation using the bacterium Streptomyces clavuligerus. nih.gov This biosynthetic pathway offers perfect stereochemical control, a feat that is difficult to replicate through chemical synthesis. nih.gov Research into this natural process aims to improve yields and develop novel enzymatic systems for producing clavulanic acid and its derivatives.
The biosynthesis begins with primary metabolites L-arginine and D-glyceraldehyde 3-phosphate. researchgate.netwikipedia.org A series of enzymatic steps, governed by a dedicated gene cluster, transforms these simple precursors into the complex bicyclic structure of clavulanic acid. wikipedia.org Key enzymes in this pathway include:
N²-(2-carboxyethyl)-L-arginine (CEA) Synthase: This enzyme catalyzes the initial condensation of the starting materials. researchgate.netwikipedia.org
β-Lactam Synthetase: Responsible for forming the characteristic four-membered β-lactam ring. researchgate.netwikipedia.org
Clavaminate Synthase: A versatile, iron-dependent oxygenase that catalyzes three distinct steps in the pathway, including hydroxylation and oxidative cyclization to form the oxazolidine (B1195125) ring. researchgate.netwikipedia.org
A critical point in the biosynthesis is the stereochemical inversion from the (3S, 5S)-clavaminic acid intermediate to the (3R, 5R) configuration required for active clavulanic acid. nih.govmdpi.com This transformation is believed to proceed through an N-glycyl-clavaminic acid intermediate. nih.govmdpi.com
While the direct enzymatic production of this compound is not the primary focus, the enzymatic synthesis of clavulanic acid is highly optimized. The resulting acid is readily converted to its various salts and esters, including the methyl ester, through subsequent chemical steps. google.comunipr.it Improvements in fermentation, such as using fed-batch systems and optimizing nutrient sources like glycerol (B35011) and amino acids, have led to significantly higher yields of clavulanic acid. mdpi.comscience.gov
| Enzyme | Precursor(s) / Substrate | Function in Pathway |
| CEA Synthase | L-arginine, D-glyceraldehyde 3-phosphate | Catalyzes the initial C-N bond formation. researchgate.net |
| β-Lactam Synthetase | N²-(2-carboxyethyl)-arginine | Forms the β-lactam ring structure. nih.gov |
| Clavaminate Synthase | Proclavaminic acid, Clavaminic acid | Catalyzes three separate steps: hydroxylation, cyclization, and desaturation. researchgate.net |
| Clavulanate Dehydrogenase | Clavulanate-9-aldehyde | Reduces the aldehyde to the primary alcohol of clavulanic acid. mdpi.com |
Computational Chemistry and Molecular Modeling Studies of Derivatives
Computational chemistry and molecular modeling have become indispensable tools for understanding the behavior of molecules like clavulanic acid and for designing new derivatives. kallipos.gr These methods allow scientists to simulate molecular interactions at the atomic level, providing insights that are difficult to obtain through experimental means alone.
Studies on clavulanate and its derivatives often employ a combination of techniques:
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms over time, providing a dynamic picture of how a molecule like clavulanate interacts with its biological target, typically a β-lactamase enzyme. MD simulations have been used to understand how water molecules assist in the chemical reactions that lead to enzyme inhibition. nih.gov
Quantum Chemical (QC) Calculations: QC methods, based on the principles of quantum mechanics, are used to calculate the electronic structure of molecules and determine the energetics of chemical reactions. These calculations can predict reaction mechanisms, such as the cleavage of the oxazolidine ring in clavulanate, and identify the most likely intermediate products. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the high accuracy of QC for the reactive part of a system (e.g., the clavulanate molecule and the enzyme's active site) with the efficiency of classical MD for the surrounding protein and solvent. QM/MM simulations have successfully identified the specific chemical complex responsible for the inhibition of class A β-lactamases and have been used to predict the efficiency of inhibition. nih.gov
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to screen virtual libraries of compounds and to guide the synthesis of new derivatives with improved binding affinity. acs.orgqut.edu.au
For example, combined MD and QC studies have elucidated the mechanism of clavulanate's action, suggesting a pathway involving proton transfer from water to cleave the oxazolidine ring, which ultimately leads to enzyme inactivation. nih.gov Other modeling studies have successfully designed novel metallo-β-lactamase inhibitors by using molecular docking to guide the synthesis of derivatives with optimal binding characteristics. acs.org
| Computational Method | Application to Clavulanate/Derivatives | Key Findings |
| Molecular Dynamics (MD) | Investigating the formation of acyclic clavulanate intermediates during enzyme inhibition. nih.gov | Provided evidence that water molecules can catalyze proton transfer, lowering the reaction's energy barrier. nih.gov |
| Quantum Chemistry (QC) | Calculating the reaction mechanism for the cleavage of the oxazolidine ring. nih.gov | Indicated that ring cleavage can yield both imine and enamine products through proton transfer. nih.gov |
| QM/MM Simulations | Identifying the reactive complex in class A β-lactamases (TEM-1 and KPC-2). nih.gov | Identified the decarboxylated trans-enamine complex as the key inhibitory species. nih.gov |
| Molecular Docking | Designing novel dihydro benzo-indole derivatives as metallo-β-lactamase inhibitors. acs.org | Predicted binding energies (-CDOCKER) for designed compounds, guiding the selection of candidates for synthesis. acs.org |
Exploration of this compound as a Precursor for Undiscovered Molecules
The unique and compact bicyclic structure of this compound makes it an attractive starting material, or "chiral scaffold," for the synthesis of new and complex molecules. Its inherent stereochemistry and dense functionality can be strategically manipulated to build novel chemical architectures that would be difficult to create from simpler precursors.
One documented use of this compound is as a key precursor in the total synthesis of other natural products. For example, it has been employed in synthetic routes toward capreomycin (B601254) 1B, a complex peptide antibiotic used to treat tuberculosis. mountainscholar.org In such a synthesis, the clavulanate core can be chemically modified and incorporated into a larger molecular framework. A specific documented step involves the reaction of a derivative of this compound with N-hydroxysuccinimide (HONSu) and diisopropylcarbodiimide to form an activated ester, which is then coupled with another complex fragment. mountainscholar.org
The value of this compound as a precursor lies in its:
Stereochemical Richness: It provides a pre-made, stereochemically defined core.
Functional Group Handles: The ester, β-lactam, and double bond all serve as reactive sites for further chemical transformation.
Bicyclic Strain: The inherent strain in the ring system can be harnessed to drive specific chemical reactions.
By using this compound as a starting point, chemists can potentially access novel classes of β-lactam-containing compounds, enzyme inhibitors, or other biologically active molecules, expanding the chemical space accessible for drug discovery and chemical biology.
Q & A
(Basic) What are the primary analytical challenges when using Clavulanic Acid Methyl Ester (CAME) as an internal standard in LC-MS/MS assays?
CAME is utilized as an internal standard due to its structural similarity to clavulanic acid. However, key challenges include:
- Low stability : Degradation under typical chromatographic conditions reduces reliability .
- Impurity interference : Commercially available CAME standards (e.g., 13C D3-labeled variants) may contain trace clavulanic acid, skewing quantification .
- Alternative standards : Tazobactam is often preferred due to better retention time alignment and stability .
Methodological Recommendation: Validate internal standard stability using accelerated degradation studies and cross-check purity via high-resolution mass spectrometry (HRMS) .
(Advanced) How can population pharmacokinetic (PK) modeling address variability in CAME exposure during clinical research?
Population PK models (e.g., NONMEM) are critical for analyzing CAME’s inter-individual variability:
- Exposure variability : Linked to factors like absorption kinetics and renal clearance in amoxicillin/clavulanic acid combinations .
- PK/PD targets : While clavulanic acid’s pharmacodynamic (PD) index remains undefined, simulations using %fT>Ct (time above threshold concentration) and fAUC (free area under the curve) are recommended to guide dosing regimens .
Methodological Recommendation: Incorporate Bayesian estimation to individualize dosing and validate models against clinical outcomes .
(Basic) What spectroscopic techniques are most effective for characterizing CAME derivatives?
Key techniques include:
- NMR spectroscopy : For structural elucidation of isotopic labels (e.g., 13C D3) and purity assessment .
- LC-MS/MS : Quantifies trace impurities and verifies isotopic enrichment ratios .
- IR spectroscopy : Confirms ester functional groups and degradation products .
Methodological Recommendation: Combine multiple techniques to address limitations in sensitivity and specificity .
(Advanced) What strategies mitigate matrix effects in CAME quantification during bioanalytical assays?
Endogenous matrix components (e.g., plasma proteins) can suppress or enhance ionization. Solutions include:
- Matrix-matched calibration : Prepare standards in analyte-free biological matrices to normalize recovery .
- Isotope dilution : Use 13C D3-labeled CAME to correct for ion suppression in LC-MS/MS .
- Chromatographic optimization : Adjust mobile phase composition (e.g., acetonitrile:water gradients) to separate analytes from interfering substances .
Methodological Recommendation: Validate methods per ICH guidelines, including specificity, linearity, and precision tests .
(Basic) What are the optimal storage conditions for CAME to ensure chemical stability?
CAME is temperature-sensitive and hygroscopic. Recommendations include:
- Storage temperature : -20°C in airtight, amber vials to prevent hydrolysis .
- Inert atmosphere : Use nitrogen or argon to minimize oxidative degradation .
- Stability monitoring : Conduct periodic LC-MS analysis to detect degradation products .
(Advanced) How do clavulanic acid impurities in CAME standards affect assay accuracy, and how can this be resolved?
Trace clavulanic acid in CAME standards introduces systematic errors in quantification. Solutions:
- Chromatographic separation : Optimize column chemistry (e.g., C18 phases) to resolve CAME and clavulanic acid peaks .
- Synthetic purification : Use preparative HPLC to isolate high-purity CAME batches .
- Alternative internal standards : Replace CAME with tazobactam, which lacks cross-reactivity .
(Advanced) What validation parameters are critical when incorporating CAME into a bioanalytical method?
Per ICH guidelines, essential parameters include:
- Specificity : Demonstrate resolution from matrix components and degradation products .
- Linearity : Validate over a clinically relevant range (e.g., 0.1–50 µg/mL) .
- Precision/accuracy : Intra- and inter-day CVs should be <15% .
- Robustness : Test method resilience to variations in pH, temperature, and mobile phase .
Methodological Recommendation: Use incurred sample reanalysis (ISR) to confirm reproducibility .
(Basic) What steps are required to synthesize stable isotope-labeled CAME for tracer studies?
Key steps for synthesizing 13C D3-labeled CAME:
- Isotopic precursors : Use 13C-enriched methyl groups and deuterated solvents during esterification .
- Purification : Employ silica gel chromatography or preparative HPLC to isolate high-purity fractions .
- Characterization : Confirm isotopic enrichment via HRMS and NMR .
Notes
- Evidence-Based Answers : All methodologies are derived from peer-reviewed studies and analytical guidelines .
- Contradictions Addressed : Evidence highlights CAME’s limitations as an internal standard, prompting alternatives like tazobactam .
- Advanced vs. Basic : Questions are categorized by methodological complexity, with advanced topics requiring specialized statistical or biochemical expertise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
